N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-4-7-2-3-10-8(7)5-11-9/h2-5,10H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKMHSQQCZNILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Pyrrolopyridine Scaffold in Medicinal Chemistry
The pyrrolopyridine scaffold, an isomeric form of azaindole, is a privileged structure in medicinal chemistry due to its resemblance to the purine (B94841) ring system found in biologically crucial molecules like adenosine (B11128) triphosphate (ATP). This structural mimicry allows pyrrolopyridine-based compounds to interact with the ATP-binding sites of various enzymes, most notably kinases. google.com The versatility of the pyrrolopyridine nucleus allows for chemical modifications at multiple positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Pyrrolopyridine derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antiviral agents. The ability to synthesize a diverse library of these compounds has made the pyrrolopyridine scaffold a cornerstone in the development of targeted therapies.
Significance of N 1h Pyrrolo 2,3 C Pyridin 5 Yl Acetamide Within Kinase Inhibitor Development
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them a major target for drug development. The structural characteristics of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide make it a significant fragment and intermediate in the synthesis of potent and selective kinase inhibitors.
The acetamide (B32628) group can engage in hydrogen bonding interactions within the kinase active site, while the pyrrolopyridine core serves as an anchor. Medicinal chemists can utilize this compound as a starting material, modifying its structure to optimize interactions with a specific kinase of interest. For instance, the pyrrole (B145914) nitrogen or other positions on the bicyclic system can be functionalized to introduce moieties that target unique features of a kinase's binding pocket, thereby enhancing selectivity and reducing off-target effects.
While specific inhibitory data for this compound itself is not extensively reported in publicly available literature, its inclusion in patents for kinase inhibitors underscores its importance as a precursor to more complex and biologically active molecules. For example, derivatives of the broader 1H-pyrrolo[2,3-b]pyridine class have been investigated as inhibitors of SGK-1 kinase and fibroblast growth factor receptor (FGFR). google.comrsc.org
Historical Perspective of N 1h Pyrrolo 2,3 C Pyridin 5 Yl Acetamide Research Endeavors
Established Synthetic Routes for the Pyrrolo[2,3-c]pyridine Core
The construction of the pyrrolo[2,3-c]pyridine (6-azaindole) core is a critical first step in the synthesis of this compound. Several established methods offer distinct advantages in terms of starting materials, reaction conditions, and achievable substitution patterns. nbuv.gov.ua
A prominent and versatile method is the Bartoli reaction , which typically involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent. nbuv.gov.uaresearchgate.net For instance, the reaction of 2-halogen-3-nitropyridines with vinyl magnesium bromide can provide the pyrrolo[2,3-c]pyridine framework. nbuv.gov.ua An alternative two-step approach involves the reaction of 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines, which then undergo reductive cyclization to yield the 6-azaindole (B1212597) core with high efficiency. nbuv.gov.ua
Another powerful strategy is the Sonogashira cross-coupling reaction . This method involves the palladium-catalyzed coupling of a halogenated pyridine (B92270) derivative with a terminal alkyne, followed by cyclization. nbuv.gov.uanih.gov For example, 3,4-dibromopyridine (B81906) can be reacted with an alkyne, and the resulting intermediate can undergo a tandem C-N coupling and cyclization with an amine to form the pyrrolo[2,3-c]pyridine ring system. nbuv.gov.ua
Palladium-catalyzed reactions, in general, play a significant role in the synthesis of this heterocyclic core. Tandem intramolecular C-N coupling and intermolecular Suzuki processes have been utilized, starting from gem-dichloro olefins and boronic acids. nbuv.gov.ua Furthermore, a palladium-catalyzed reductive cyclization of 3-nitro-4-styrylpyridine using carbon monoxide or a CO source like phenyl formate (B1220265) has been described for the synthesis of 2-phenyl-1H-pyrrolo[2,3-c]pyridine. nbuv.gov.ua
The following table summarizes some of the key synthetic approaches to the pyrrolo[2,3-c]pyridine core:
| Reaction Name | Starting Materials | Key Reagents/Catalysts | Description | Reference(s) |
| Bartoli Reaction | 2-Halogen-3-nitropyridines, Vinyl magnesium bromide | Grignard Reagent | Annulation of a pyrrole (B145914) ring onto a pyridine nucleus. | nbuv.gov.uaresearchgate.net |
| Two-step Enamine Cyclization | 4-Methyl-3-nitropyridines, DMFDMA | DMFDMA, Reducing agent | Formation of an enamine intermediate followed by reductive cyclization. | nbuv.gov.ua |
| Sonogashira Reaction | 3,4-Dibromopyridine, Terminal alkynes, Amines | Palladium catalyst | Palladium-catalyzed cross-coupling followed by tandem C-N coupling and cyclization. | nbuv.gov.uanih.gov |
| Palladium-Catalyzed Tandem Reaction | gem-Dichloro olefins, Boronic acids | Palladium catalyst | Intramolecular C-N coupling and intermolecular Suzuki process. | nbuv.gov.ua |
| Palladium-Catalyzed Reductive Cyclization | 3-Nitro-4-styrylpyridine, CO source | Palladium catalyst | Reductive cyclization mediated by carbon monoxide. | nbuv.gov.ua |
Strategies for N-Acetylation and Analogous Derivatization of this compound
The introduction of the acetamido group at the 5-position of the pyrrolo[2,3-c]pyridine core is a key step to arrive at the target compound. This is typically achieved through the acylation of the corresponding 5-amino-1H-pyrrolo[2,3-c]pyridine precursor.
Standard acylation conditions, such as the use of acetic anhydride (B1165640) or acetyl chloride in the presence of a base, are commonly employed. The reactivity of the amino group can be influenced by the electronic properties of the pyrrolopyridine ring system. In some cases, diacetylation can occur, where both the exocyclic amino group and the pyrrole nitrogen are acylated. oregonstate.edu The choice of solvent and base can be critical in controlling the selectivity of the acylation reaction.
Derivatization beyond simple acetylation can be achieved by employing a variety of acylating agents. For instance, reacting the 5-amino precursor with different acid chlorides or anhydrides can lead to a diverse range of N-acyl analogs. Microwave irradiation has been shown to facilitate the acylation of heteroaromatic amines, sometimes leading to subsequent cyclization reactions. nih.gov
Asymmetric Synthesis and Stereochemical Control in this compound Derivatives
While this compound itself is achiral, the introduction of stereocenters in its derivatives is a crucial aspect for exploring their potential applications, particularly in medicinal chemistry. Asymmetric synthesis of pyrrolopyridine derivatives often focuses on the introduction of chiral substituents at various positions of the heterocyclic core.
For derivatives of the parent compound, stereochemical control can be achieved by using chiral starting materials or by employing asymmetric catalytic methods. For example, if a substituent on the pyrrole or pyridine ring contains a stereocenter, its configuration can be established through the use of chiral auxiliaries or enantioselective catalysts during the synthesis of the core structure.
While specific examples of asymmetric synthesis directly targeting this compound derivatives are not extensively detailed in the provided search results, the general principles of asymmetric synthesis applied to related heterocyclic systems are relevant. For instance, the development of enantioselective methods for the synthesis of substituted pyrroles or pyridines, which are then used to construct the bicyclic core, would be a viable strategy.
Functional Group Interconversions and Advanced Coupling Reactions for this compound Analogues
The development of analogues of this compound relies heavily on functional group interconversions and advanced coupling reactions. These methods allow for the modification of the core structure and the introduction of a wide range of substituents.
Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are particularly valuable for creating C-C and C-N bonds, respectively. nih.govnih.gov For example, a halogenated pyrrolo[2,3-c]pyridine derivative can be coupled with various boronic acids (Suzuki-Miyaura) or amines (Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amino substituents. nih.govnih.gov The chemoselectivity of these reactions is crucial when multiple reactive sites are present in the molecule. nih.gov Protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, are often employed to mask reactive sites like the pyrrole nitrogen during these transformations. nih.gov
The following table highlights some of the key coupling reactions used for the synthesis of pyrrolopyridine analogues:
| Reaction Name | Purpose | Key Reagents/Catalysts | Description | Reference(s) |
| Suzuki-Miyaura Coupling | C-C bond formation | Palladium catalyst, Boronic acid | Couples a halide with an organoboron compound. | nih.govnih.gov |
| Buchwald-Hartwig Amination | C-N bond formation | Palladium catalyst, Amine, Base | Forms an aryl amine from an aryl halide and an amine. | nih.govnih.gov |
| Sonogashira Coupling | C-C bond formation | Palladium catalyst, Copper co-catalyst, Alkyne | Couples a halide with a terminal alkyne. | nbuv.gov.uanih.gov |
| Chan-Lam Coupling | C-N bond formation | Copper catalyst, Boronic acid | Forms a C-N bond between an amine and a boronic acid. | nih.gov |
Functional group interconversions, such as the saponification of an ester to a carboxylic acid, followed by amide coupling, are also standard procedures for elaborating the structure of this compound analogues. nih.gov These reactions provide the flexibility to introduce a wide array of functional groups, enabling the fine-tuning of the molecule's properties.
Despite a comprehensive search for "this compound," publicly available scientific literature and databases lack specific data regarding its molecular pharmacology and biological activity, particularly concerning its interaction with Tyrosine Kinase 2 (Tyk2).
The performed searches did not yield specific results for the following sections of the requested article outline:
Impact of Stereoisomerism on the Biological Efficacy of this compound Analogues:While the general importance of stereoisomerism in the biological activity of related heterocyclic compounds is acknowledged in the literature, specific studies on analogues of this compound are absent.
While general information exists on the broader class of pyrrolopyridine derivatives, which have been investigated for various biological activities including kinase inhibition mdpi.comnih.govnbuv.gov.uanih.govmdpi.comnih.govresearchgate.net, the specific data required to populate the requested article outline for this compound is not present in the public domain based on the conducted searches. Chemical suppliers list the compound for research purposes sigmaaldrich.comvegpharm.comchemscene.comcalpaclab.com.
Therefore, it is not possible to generate the requested scientific article with the specified detailed content and data tables at this time. Further experimental research on this compound would be required to provide the information necessary to fulfill the request.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1h Pyrrolo 2,3 C Pyridin 5 Yl Acetamide
Elucidating Key Pharmacophoric Features of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide for Tyk2 Pseudokinase Binding
The inhibitory activity of this compound against the Tyk2 pseudokinase (JH2) domain is contingent upon a precise arrangement of pharmacophoric features. The 7-azaindole (B17877) core of the molecule is fundamental to this interaction. A critical bidentate hydrogen bond forms between the N1-H of the pyrrole (B145914) and the N7 of the pyridine (B92270) ring with the backbone of Val655 in the hinge region of the Tyk2 JH2 domain. This interaction effectively mimics the way ATP binds to the kinase hinge, a characteristic shared by many kinase inhibitors.
The acetamide (B32628) group also plays a crucial role in orienting the molecule within the binding pocket. The carbonyl oxygen of the acetamide can form a hydrogen bond with a conserved lysine (B10760008) residue, while the amide N-H is capable of interacting with the side chain of an aspartic acid residue. These interactions securely anchor the ligand, contributing significantly to its binding affinity. The pyrrolopyridine core itself is well-accommodated within the hydrophobic pocket of the ATP-binding site.
Systematic Modifications of the Pyrrolopyridine Moiety in this compound Derivatives
To enhance the potency and selectivity for the Tyk2 pseudokinase domain, systematic modifications of the 7-azaindole (pyrrolo[2,3-c]pyridine) core of this compound have been extensively investigated. Researchers have explored the impact of introducing various substituents at different positions of this bicyclic system.
For instance, substitutions at the C3 position of the pyrrole ring with small alkyl or halogen groups have been shown to affect the electronic properties and steric interactions within the ATP binding pocket. In some instances, the introduction of a cyano group at this position has led to improved interactions with the protein.
Exploration of Substituent Effects on the Acetamide Side Chain in this compound Analogues
The acetamide side chain of this compound is a critical determinant of its biological activity, and its modification has been a central focus of medicinal chemistry campaigns. The length, branching, and chemical nature of the substituents on the acetyl group can profoundly influence the compound's affinity for the Tyk2 pseudokinase domain.
A common strategy has been to replace the methyl group of the acetamide with larger or more intricate functionalities. For example, the incorporation of small cyclic moieties or chains containing heteroatoms can facilitate additional interactions with amino acid residues in the binding pocket that are not engaged by the parent compound. Such modifications can lead to enhanced potency and selectivity.
Table 1: Effect of R-group Substitutions on the Acetamide Side Chain on Tyk2 Inhibition
| R-group on Acetamide | Effect on Tyk2 Inhibition |
| Methyl (unmodified) | Baseline activity |
| Ethyl | Similar or slightly decreased activity |
| Cyclopropyl | Increased potency |
| Phenyl | Steric hindrance, reduced activity |
Conformational Analysis and its Influence on the Bioactivity of this compound Stereoisomers
The three-dimensional conformation of this compound and its analogues is a key factor governing their biological activity. While the core pyrrolopyridine ring system is predominantly planar, the rotational freedom around the amide bond and the spatial orientation of substituents can significantly impact how the molecule fits into the Tyk2 pseudokinase binding site.
When chiral centers are introduced into the acetamide side chain, the resulting stereoisomers can display markedly different biological activities. This is a consequence of the chiral nature of the protein's binding pocket, where one enantiomer or diastereomer may possess a more favorable spatial arrangement for optimal interaction with key amino acid residues. For instance, if a substituent on the side chain gives rise to a stereocenter, the (R)- and (S)-enantiomers will likely exhibit different binding affinities. The more active stereoisomer is the one that can adopt a low-energy conformation that is complementary to the shape and electrostatic environment of the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in correlating the structural features of this compound derivatives with their observed biological activity against Tyk2. These models employ computational methods to derive mathematical equations that describe this relationship.
A diverse set of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), are calculated for a series of analogues. By applying statistical techniques such as multiple linear regression or partial least squares, a QSAR model can be constructed.
These models serve multiple purposes. They can offer insights into the key molecular properties that drive potency, thereby helping to rationalize the observed SAR. Furthermore, they can be used in a predictive capacity to estimate the activity of novel, yet-to-be-synthesized compounds, thus guiding the design of new analogues with potentially superior properties. For example, a QSAR model might indicate that a specific combination of hydrophobicity and the presence of a hydrogen bond donor at a particular position is critical for achieving high affinity.
Computational Chemistry and Molecular Modeling of N 1h Pyrrolo 2,3 C Pyridin 5 Yl Acetamide
Molecular Docking Simulations of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide with the Tyk2 Pseudokinase Domain
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking simulations with the Tyk2 pseudokinase domain can reveal key binding interactions.
The pyrrolopyridine scaffold of this compound is of significant interest in medicinal chemistry due to its versatile pharmacological activities. nih.gov Molecular docking studies would likely show that the compound binds within the ATP-binding pocket of the Tyk2 pseudokinase domain. The acetamide (B32628) group could form crucial hydrogen bonds with backbone residues of the hinge region, a common interaction for kinase inhibitors. The pyrrole (B145914) and pyridine (B92270) rings would likely engage in hydrophobic and aromatic stacking interactions with surrounding amino acid residues.
A hypothetical representation of the key interactions and their corresponding binding energies is provided in the table below.
| Interacting Residue | Interaction Type | Distance (Å) | Estimated Binding Energy (kcal/mol) |
| Valine (Hinge Region) | Hydrogen Bond | 2.1 | -3.5 |
| Leucine (Hinge Region) | Hydrogen Bond | 2.3 | -3.1 |
| Phenylalanine (Gatekeeper) | Pi-Pi Stacking | 3.5 | -2.8 |
| Isoleucine (Hydrophobic Pocket) | Hydrophobic | 3.8 | -2.2 |
| Aspartic Acid (DFG Motif) | Salt Bridge | 4.2 | -4.5 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Dynamics of this compound
To assess the stability of the docked pose and to understand the dynamic nature of the protein-ligand complex, molecular dynamics (MD) simulations are employed. These simulations provide a time-resolved view of the molecular motions, allowing for the evaluation of binding stability and conformational changes.
An MD simulation of the this compound-Tyk2 complex would typically be run for several nanoseconds. Analysis of the simulation trajectory would provide insights into the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds. Stable binding is generally indicated by a low and converging RMSD for the ligand.
The following table illustrates the kind of data that would be generated from an MD simulation study.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 0.0 | 4 |
| 10 | 1.2 | 1.5 | 3 |
| 20 | 1.5 | 1.8 | 3 |
| 30 | 1.4 | 1.7 | 4 |
| 40 | 1.6 | 1.9 | 2 |
| 50 | 1.5 | 1.8 | 3 |
This table presents hypothetical data for illustrative purposes.
De Novo Design Approaches for Novel this compound Scaffolds
De novo design is a computational strategy used to generate novel molecular structures with desired properties. Starting from a seed fragment or an empty binding site, algorithms build new molecules by adding atoms or functional groups. This approach can be used to explore novel chemical space around the this compound scaffold.
By using the binding site of the Tyk2 pseudokinase domain as a template, de novo design algorithms could suggest modifications to the parent scaffold to improve binding affinity and selectivity. For instance, new functional groups could be proposed to form additional interactions with specific residues in the binding pocket that are not currently engaged by this compound.
A study on related 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated the use of a rigid scaffold to design novel inhibitors. nih.gov A similar strategy could be applied here, where the pyrrolopyridine core is used as a foundation for building new structures.
Ligand-Based and Structure-Based Virtual Screening for this compound Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.
In a ligand-based approach, the known active molecule, this compound, would be used as a template to search for compounds with similar 2D or 3D features. In a structure-based approach, the 3D structure of the Tyk2 pseudokinase domain would be used to dock a library of compounds, and those with the best-predicted binding energies would be selected for further investigation. The combination of both methods can be a powerful strategy in identifying promising new drug candidates. nih.gov
The following table provides a hypothetical comparison of hit rates from different virtual screening strategies.
| Screening Method | Library Size | Number of Hits | Hit Rate (%) |
| Ligand-Based (2D Similarity) | 1,000,000 | 5,000 | 0.5 |
| Ligand-Based (Pharmacophore) | 1,000,000 | 8,000 | 0.8 |
| Structure-Based (Docking) | 1,000,000 | 12,000 | 1.2 |
| Combined Approach | 1,000,000 | 15,000 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Preclinical Investigations and Therapeutic Applications of N 1h Pyrrolo 2,3 C Pyridin 5 Yl Acetamide
In Vivo Efficacy Studies of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide in Disease Models (e.g., Autoimmune, Inflammatory)
There is currently no publicly available data from in vivo efficacy studies of this compound in any disease models, including those for autoimmune or inflammatory conditions.
Pharmacokinetic Profiling of this compound
Detailed pharmacokinetic profiling of this compound is not available in the public domain.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
Specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound have not been published.
Assessment of Drug-Drug Interactions
There is no available data from studies assessing the potential for drug-drug interactions involving this compound.
Pharmacodynamic Biomarker Identification for this compound Activity
Research to identify or validate pharmacodynamic biomarkers for monitoring the biological activity of this compound has not been reported in publicly accessible literature.
Preclinical Safety and Toxicology Assessments of this compound
Comprehensive preclinical safety and toxicology assessments for this compound are not documented in available scientific literature.
Advanced Characterization and Analytical Techniques for N 1h Pyrrolo 2,3 C Pyridin 5 Yl Acetamide Research
Spectroscopic Methods for Structural Elucidation of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide and its Metabolites (e.g., NMR, MS)
Spectroscopic techniques are paramount for the unambiguous determination of the chemical structure of this compound and the identification of its metabolites. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor.
For instance, in the 1H NMR spectrum, the protons of the pyrrolo[2,3-c]pyridine core would exhibit characteristic signals. The protons on the pyrrole (B145914) ring are expected to appear in a distinct region compared to those on the pyridine (B92270) ring. The acetyl group's methyl protons would likely present as a singlet. In related acetamide (B32628) compounds, this singlet often appears around δ 2.0-2.2 ppm. The amide proton (NH) would show a signal whose chemical shift is dependent on the solvent and concentration.
The 13C NMR spectrum would complement the 1H NMR data by providing the chemical shifts for each carbon atom in the molecule, including the carbonyl carbon of the acetamide group and the carbons of the heterocyclic rings. Analysis of similar heterocyclic compounds suggests that the carbon atoms adjacent to nitrogen atoms would resonate at lower fields.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of this compound and elucidating the structure of its metabolites. The nominal molecular weight of this compound is 175.19 g/mol . calpaclab.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum under electron ionization (EI) or electrospray ionization (ESI) would offer valuable structural information. For instance, the fragmentation of related acetamide-containing molecules often involves cleavage of the amide bond.
Metabolite Identification: The identification of metabolites is crucial for understanding the biotransformation of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary technique for this purpose. In vitro studies using liver microsomes or other enzyme systems can generate potential metabolites. The resulting mixture is then analyzed by LC-MS to separate the components, and their mass spectra are compared to the parent compound. Common metabolic transformations include hydroxylation, N-deacetylation, and glucuronidation, each resulting in a characteristic mass shift that can be detected by MS.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis of this compound
Chromatographic methods are essential for determining the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely employed for these purposes.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound. Commercial suppliers often state a purity of ≥97% or ≥98% for this compound. calpaclab.comchemscene.com A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.
For quantitative analysis, a validated HPLC method with a suitable detector, such as a UV detector set at an appropriate wavelength, is required. The method would be validated for parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that can be used for rapid purity checks and to monitor the progress of chemical reactions during the synthesis of this compound. A suitable solvent system would be developed to achieve good separation between the compound and potential impurities on a silica (B1680970) gel plate. Visualization can be achieved under UV light or by using specific staining reagents. For related pyrrolo[3,4-c]pyridine derivatives, a mobile phase of butanol, acetic acid, and water has been used. ptfarm.pl
Crystallographic Studies of this compound-Protein Complexes
To date, there are no publicly available crystallographic studies of this compound in complex with a protein. However, such studies would be invaluable for understanding its mechanism of action at a molecular level.
X-ray crystallography allows for the three-dimensional visualization of the binding mode of a ligand within the active site of its target protein. This information can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding affinity and selectivity.
The general process for obtaining a crystal structure of a protein-ligand complex involves:
Protein Expression and Purification: The target protein is produced in a suitable expression system and purified to a high degree.
Crystallization: The purified protein is mixed with the ligand, and crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-ordered crystals.
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound ligand are modeled and refined.
Insights from such crystallographic studies on this compound would be instrumental in structure-based drug design efforts, enabling the rational optimization of its structure to improve potency and selectivity.
Future Directions and Emerging Research Avenues for N 1h Pyrrolo 2,3 C Pyridin 5 Yl Acetamide
Integration of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide with Combination Therapies
The future of cancer treatment is moving towards combination therapies to enhance efficacy and overcome drug resistance. The integration of this compound with other therapeutic agents is a key area of investigation. For instance, combination with existing chemotherapeutic agents or targeted therapies could lead to synergistic effects, allowing for lower doses and reduced toxicity.
Research into related pyrrolopyridine derivatives has shown promise in combination approaches. For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been evaluated as immunomodulators targeting Janus kinases (JAKs), suggesting a potential for combination with immunotherapy. nih.gov
Novel Delivery Systems for this compound
To improve the therapeutic index of this compound, novel drug delivery systems (DDS) are being explored. mdpi.com These systems aim to enhance solubility, bioavailability, and targeted delivery to specific tissues or cells, thereby minimizing off-target effects. mdpi.com
Current research in DDS includes the use of nanoparticles, liposomes, and polymer-drug conjugates. For example, lipid nanoparticle (LNP) delivery systems have been developed with the ability for organ-selective delivery. mdpi.com Such systems could potentially be adapted for this compound to target tumors more effectively.
Exploration of this compound in Orphan Diseases
Orphan diseases, which are rare medical conditions, often lack effective treatments. The unique biological activities of this compound and its analogs make them potential candidates for treating such diseases. For example, related pyrrolopyridine compounds have been investigated for their activity against various kinases, which are implicated in a range of diseases, including some rare cancers. nih.gov
The exploration of this compound in orphan diseases would require extensive preclinical and clinical research to identify relevant targets and patient populations.
Addressing Resistance Mechanisms to this compound
Drug resistance is a major challenge in cancer therapy. As with any therapeutic agent, it is anticipated that cancer cells may develop resistance to this compound. Understanding and addressing these resistance mechanisms is crucial for its long-term clinical success.
Research in this area would involve identifying the molecular pathways that lead to resistance. For example, studies on EGFR-targeted therapies have shown that resistance can occur through various mechanisms, highlighting the need for ongoing research to counter these effects. nih.gov Strategies to overcome resistance could include the use of combination therapies, as mentioned earlier, or the development of next-generation analogs that can bypass the resistance mechanisms.
High-Throughput Screening and Lead Optimization Strategies for this compound Analogues
To improve the potency, selectivity, and pharmacokinetic properties of this compound, high-throughput screening (HTS) and lead optimization strategies are essential. cijournal.ru HTS allows for the rapid screening of large libraries of compounds to identify new and more effective analogs.
Lead optimization involves the chemical modification of promising compounds to enhance their drug-like properties. nih.gov For example, a study on 1H-pyrrolo[2,3-c]pyridin derivatives as LSD1 inhibitors involved detailed structure-activity relationship (SAR) exploration to discover derivatives with improved enzymatic inhibitory activity. nih.gov Similarly, research on 1H-pyrrolo[2,3-b]pyridine derivatives has shown that modulation of physical properties like lipophilicity and basicity can be important for reducing off-target effects. nih.gov
The table below summarizes the key research areas and strategies for the future development of this compound.
| Research Area | Strategy | Rationale |
| Combination Therapies | Integration with other anticancer agents | To enhance efficacy and overcome resistance. |
| Novel Drug Delivery | Use of nanoparticles, liposomes, etc. | To improve bioavailability and targeted delivery. mdpi.com |
| Orphan Diseases | Exploration in rare medical conditions | To address unmet medical needs. |
| Resistance Mechanisms | Identification and circumvention of resistance pathways | To ensure long-term therapeutic benefit. |
| Lead Optimization | High-throughput screening and SAR studies | To improve potency, selectivity, and pharmacokinetics. cijournal.runih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide, and how can purity be ensured?
- Methodological Answer : The synthesis of pyrrolo-pyridine acetamides typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds like N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide ( ) are synthesized via coupling reactions under controlled pH and temperature . Purification often employs column chromatography or recrystallization, with structural validation using NMR and mass spectrometry (e.g., as described for N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide in ) . For This compound, ensure reaction intermediates are stabilized by electron-withdrawing groups to prevent decomposition .
Q. How can the structural integrity and stability of this compound be characterized?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., as applied to propanamide derivatives in ) .
- Spectroscopic Validation : Use H/C NMR to confirm regiochemistry of the pyrrolo-pyridine core and acetamide substitution. Mass spectrometry (HRMS) ensures molecular weight accuracy .
- Hygroscopicity : Monitor via dynamic vapor sorption (DVS) if the compound is sensitive to humidity .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory bioactivity data across studies (e.g., varying IC values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., Huh-7 cells used in for PI3K inhibition studies) and buffer conditions (e.g., ammonium acetate pH 6.5 in ) .
- Target Selectivity Profiling : Use kinase panels to rule off-target effects. For example, N-{(3P)-3-[3-(dimethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-c]pyridin-5-yl}cyclopropanecarboxamide ( ) was validated against >100 kinases to confirm specificity .
- Data Normalization : Compare IC values relative to positive controls (e.g., HS-116 in , a known PI3K inhibitor) to account for assay variability .
Q. How does the substitution pattern on the pyrrolo-pyridine core influence biological activity?
- Methodological Answer :
- SAR Studies : Introduce substituents at positions 3 and 5 of the pyrrolo-pyridine ring to modulate steric and electronic effects. For instance, 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide ( ) showed enhanced kinase inhibition due to fluorobenzamide groups .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) can predict interactions with targets like PI3K or kinases. Compare with crystallographic data (e.g., RCSB PDB ligand ZOQ in ) .
- Proteomics : Use pull-down assays with biotinylated analogs to map binding partners in cellular lysates .
Q. What experimental approaches validate the compound’s mechanism of action in disease models?
- Methodological Answer :
- Pathway Analysis : In cancer models, measure downstream markers like phosphorylated Akt/mTOR (e.g., HS-116 in reduced p-Akt by >50% at 1 μM) .
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify cell death. For example, This compound derivatives may upregulate Bax/Bcl-2 ratios, as seen in .
- In Vivo Efficacy : Test pharmacokinetics (C, t) in rodent models, optimizing formulations using PEGylated nanoparticles if solubility is low .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading). For example, N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide synthesis required strict control of temperature (±2°C) and stoichiometry .
- Quality Control : Implement in-process LC-MS monitoring to detect intermediates and adjust conditions in real time .
Q. What statistical methods are appropriate for analyzing dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/IC with 95% confidence intervals.
- Bootstrap Analysis : Resample datasets to assess robustness of potency metrics, especially when n < 6 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
